[1,1'-Biphenyl]-3,5-dicarboxylic acid

Catalog No.
S640275
CAS No.
4445-59-4
M.F
C14H10O4
M. Wt
242.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,1'-Biphenyl]-3,5-dicarboxylic acid

CAS Number

4445-59-4

Product Name

[1,1'-Biphenyl]-3,5-dicarboxylic acid

IUPAC Name

5-phenylbenzene-1,3-dicarboxylic acid

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

InChI

InChI=1S/C14H10O4/c15-13(16)11-6-10(7-12(8-11)14(17)18)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18)

InChI Key

JJUJLQXTYRRNJE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O

Synonyms

biphenyl-3,5-dicarboxylic acid, H2BPDA compound

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O
  • Organic synthesis

    The presence of two carboxylic acid groups on the biphenyl core suggests potential applications as a building block in organic synthesis. The diacid functionality allows for various coupling reactions to create more complex molecules ().

  • Ligand design

    The carboxylic acid groups can be used to chelate metal ions, making [1,1'-Biphenyl]-3,5-dicarboxylic acid a candidate for ligand design in coordination chemistry ().

  • Polymers

    The diacid functionality can be used to create polyesters or polyamides through condensation reactions. Research might explore the properties of polymers derived from [1,1'-Biphenyl]-3,5-dicarboxylic acid ().

  • Material science

    The rigid biphenyl core and the acidic groups could be interesting for material science applications. Research could investigate its potential use in the development of new materials with specific properties ().

[1,1'-Biphenyl]-3,5-dicarboxylic acid is an organic compound characterized by its biphenyl structure with two carboxylic acid functional groups located at the 3 and 5 positions of the biphenyl rings. Its molecular formula is C14H10O4C_{14}H_{10}O_{4}, and it is also known by its CAS number 4445-59-4. This compound exhibits a unique structural configuration that contributes to its chemical reactivity and potential applications in various fields, including materials science and organic synthesis.

  • Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylate salts.
  • Reduction: The compound can undergo reduction to convert the carboxylic acids into alcohols.
  • Substitution: The biphenyl rings are capable of undergoing electrophilic aromatic substitution reactions, which can introduce various substituents into the aromatic system.

These reactions are essential for modifying the compound for specific applications or synthesizing derivatives.

The biological activity of [1,1'-Biphenyl]-3,5-dicarboxylic acid has been explored in various studies. It has been noted for its potential interactions with biological targets, particularly due to the presence of carboxylic acid groups that can form hydrogen bonds and enhance solubility. While specific pharmacological effects are not extensively documented, compounds with similar structures often exhibit anti-inflammatory and antioxidant properties, suggesting potential therapeutic applications.

The synthesis of [1,1'-Biphenyl]-3,5-dicarboxylic acid can be achieved through several methods:

  • Direct Synthesis: One common method involves the reaction of biphenyl with phthalic anhydride in the presence of a catalyst under reflux conditions. This reaction typically occurs in solvents such as toluene or xylene.
  • Alternative Routes: Other synthetic routes may involve multi-step processes that include bromination followed by carboxylation or other functional group transformations.

Purification methods such as recrystallization or chromatography are often employed to isolate the final product in high purity.

[1,1'-Biphenyl]-3,5-dicarboxylic acid has several notable applications:

  • Polymer Synthesis: It is used as a monomer in the production of polyesters and other polymeric materials due to its ability to enhance thermal stability and mechanical properties.
  • Ligand in Coordination Chemistry: The compound serves as a ligand in metal-organic frameworks (MOFs), facilitating gas adsorption and separation processes.
  • Organic Electronics: Its structural characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Studies on the interactions of [1,1'-Biphenyl]-3,5-dicarboxylic acid with various metal ions have shown that it can form stable coordination complexes. These complexes are significant in enhancing the properties of materials used in catalysis and gas storage. The ability of this compound to participate in coordination chemistry underscores its versatility in advanced material applications.

Several compounds share structural similarities with [1,1'-Biphenyl]-3,5-dicarboxylic acid. Here is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
4,4'-Dicarboxydiphenyl etherContains two carboxylic acid groups but lacks biphenyl connectivityLacks extended biphenyl structure
Biphenyl-4,4'-dicarboxylic acidContains one biphenyl ring with two carboxylic acidsSimpler structure with less steric hindrance
4-(Pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acidSubstituted biphenyl with pyridine ringEnhanced coordination properties due to pyridine
4',4''',4'''''-nitrilotris(([1,1'-biphenyl]-3,5-dicarboxylic acid))Contains a triphenylamine core with multiple dicarboxylic acidsHigh functionality for MOF applications

Uniqueness

The uniqueness of [1,1'-Biphenyl]-3,5-dicarboxylic acid lies in its dual carboxylic acid groups attached to an extended biphenyl structure. This configuration not only enhances its reactivity but also provides distinct advantages in forming stable complexes and improving material properties compared to similar compounds.

The liquid-phase oxidation of dimethylbiphenyl precursors represents one of the most established methodologies for synthesizing biphenyl dicarboxylic acids [1]. This approach utilizes molecular oxygen as the oxidizing agent in combination with metal catalysts to convert methyl-substituted biphenyl compounds into their corresponding carboxylic acid derivatives [2]. The oxidation process typically proceeds through a stepwise mechanism where methyl groups are first converted to aldehyde intermediates, followed by further oxidation to carboxylic acid functionalities [1].

Research conducted at the Yaroslavl Polytechnical Institute demonstrated that during the liquid-phase oxidation of 3,4-dimethylbiphenyl, the methyl group at the para position to the benzene ring is oxidized initially [1]. The final oxidation product obtained was biphenyl-3,4-dicarboxylic acid, indicating the regioselective nature of this transformation [1]. The reaction was carried out using oxygen at atmospheric pressure in acetic acid as the solvent, with cobalt bromide serving as the catalyst [1].

SubstrateCatalystSolventTemperature (°C)Pressure (atm)Yield (%)Product
3,4-DimethylbiphenylCoBr₂Acetic acidVariable1VariableBiphenyl-3,4-dicarboxylic acid
4,4'-DiisopropylbiphenylCo(OAc)₂ + Mn(OAc)₂ + NH₄BrAcetic acid180-1901573.5-90.3Biphenyl-4,4'-dicarboxylic acid
4,4'-DimethylbiphenylCo(OAc)₂ + Mn(OAc)₂ + KBrAcetic acid1501098.6Biphenyl-4,4'-dicarboxylic acid

The mechanism of liquid-phase oxidation involves radical chain reactions initiated by metal catalysts [3] [4]. Cobalt bromide catalysis operates through a complex cycle involving cobalt(II) and cobalt(III) species, where cobalt(II) monobromide serves as the active catalyst for the reduction reaction [3]. The velocity of hydrogen abstraction from tertiary positions in alkyl groups is significantly faster than the formation rate of the desired dicarboxylic acid products [5].

Industrial optimization of this process requires careful control of feeding rates to prevent side reactions [5]. Research has shown that feeding rates of 0.01 to 1.5 gram moles per hour per kilogram of catalyst and solvent provide optimal yields while minimizing byproduct formation [5]. Temperature ranges of 100-240°C and oxygen partial pressures of 1×10⁴ to 8×10⁵ Pa have been identified as optimal conditions for maximum selectivity and conversion [5].

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide versatile synthetic routes to biphenyl dicarboxylic acids through the formation of carbon-carbon bonds between aryl halides and organometallic reagents [6]. The Suzuki-Miyaura reaction has emerged as particularly valuable for constructing biphenyl frameworks bearing carboxylic acid functionalities [7] [6].

The Suzuki reaction mechanism involves a palladium-catalyzed cycle consisting of oxidative addition, transmetalation, and reductive elimination steps [6]. The catalytic cycle is initiated by the formation of an active palladium(0) species, which undergoes oxidative addition with aryl halides to form organopalladium intermediates [6]. Subsequent transmetalation with organoboron compounds and reductive elimination steps complete the catalytic cycle, generating the desired biphenyl products [6].

Reaction TypeCatalystBaseTemperature (°C)SolventTime (h)Yield (%)Product
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃RefluxToluene/EtOH/H₂O1594.53,4'-Biphenyldicarboxylic acid
Nickel-CatalyzedNi(cod)/PCy₃NaOPh/CsF115THF2043-58Aryl boronate esters
Palladium-CatalyzedPdCl₂/C₆₀-TEGsK₂CO₃Room temperatureWater4>90Biphenyl carboxylic acids

Recent developments in nickel-catalyzed decarbonylative coupling reactions have expanded the scope of cross-coupling methodologies [8]. These reactions utilize carboxylic acid fluorides as electrophiles, which undergo decarbonylation followed by coupling with diboron reagents [8]. The mechanism involves oxidative addition of acid fluorides to nickel(0) complexes, followed by carbonyl deinsertion to afford transmetalation-active nickel-fluoride-aryl intermediates [8].

Advanced catalytic systems employing bidentate phosphine ligands with large bite angles have demonstrated enhanced reactivity for challenging substrates [9]. PdCl₂(dppf) complexes with bite angles of approximately 99 degrees facilitate reductive elimination by enforcing cis geometry in square-planar palladium(II) complexes [9]. This geometric constraint accelerates the rate-determining reductive elimination step, particularly for secondary and tertiary alkyl coupling partners [9].

Friedel-Crafts Acylation and Aromatic Substitution Strategies

Friedel-Crafts acylation reactions provide direct access to biphenyl ketone intermediates that can be subsequently converted to carboxylic acids through oxidation [10] [11]. This methodology involves the electrophilic acylation of biphenyl substrates using acyl chlorides or acid anhydrides in the presence of Lewis acid catalysts [10].

The mechanism of Friedel-Crafts acylation proceeds through the formation of acylium ions upon interaction of acyl halides with Lewis acid catalysts such as aluminum chloride [11]. The acylium ion electrophile attacks the aromatic ring, forming a sigma complex intermediate [11]. Subsequent deprotonation restores aromaticity and regenerates the Lewis acid catalyst [11].

SubstrateAcylating AgentCatalystTemperature (°C)Selectivity (%)SolventProduct
BiphenylAcetic anhydrideHY zeolite83>98 (para)-4-Acetylbiphenyl
BiphenylAcetyl chlorideAlCl₃Room temp75-80CS₂4-Acetylbiphenyl
BiphenylPropionyl chlorideAlCl₃RefluxVariableDCM4-Propylbiphenyl

Zeolite-catalyzed acylation reactions have demonstrated exceptional regioselectivity, with HY and Hβ zeolites providing selectivities exceeding 98% for para-substituted products [12]. The acylation of biphenyl with acetic anhydride over these catalysts at 83°C yields 4-acetylbiphenyl as the predominant product, with less than 2% ortho-selectivity and only trace amounts of diacylated products [12].

Shape-selective catalysis using zeolites offers advantages over traditional Lewis acid systems by eliminating the need for stoichiometric amounts of corrosive aluminum chloride [12]. The heterogeneous nature of zeolite catalysts facilitates product separation and catalyst recovery, making the process more environmentally benign [12].

Catalytic Systems for Selective Oxidation (e.g., CoBr₂ in Acetic Acid)

Cobalt bromide catalytic systems in acetic acid represent highly efficient methodologies for the selective oxidation of aromatic substrates to carboxylic acids [3] [13]. These systems operate through radical chain mechanisms involving cobalt(II) and cobalt(III) species, with bromide ions playing crucial roles in catalyst activation and chain propagation [3].

The mechanism of cobalt bromide catalysis involves the initial reduction of cobalt(III) acetate by organic substrates, generating alkyl radicals that propagate the oxidation chain [3]. Cobalt(II) monobromide serves as the active catalyst for the reduction of trivalent cobalt ions, with rate constants and activation energies determined through spectrophotometric studies [3].

Catalyst SystemTemperature Range (°C)SubstrateRate Constant (L/mol·s)SelectivityMechanism
CoBr₂/AcOH40-90Alkylaromatics1×10⁷ exp(-31 kJ/RT)High to carboxylic acidsRadical chain
Co(OAc)₂/CoOAcBr40-90Ethylbenzene2.5×10⁶ exp(-16 kJ/RT)Chain propagationPeroxide radical reaction
CoCl₂/DMSO125Mandelic acid derivativesVariableSubstrate dependentOxidative decarboxylation

Quantitative studies of oxygen absorption and chemiluminescence kinetics have revealed that peroxide radicals react with cobaltous ions according to the equation: RO₂- + Co(II) + H⁺ → ROOH + Co(III) [4]. The rate constants for these reactions vary significantly with substrate structure, with para-xylene showing rate constants of 1.3×10⁹ exp(-41 kJ/RT) L/mol·s for reactions with cobalt acetate [4].

The role of bromide ions extends beyond simple catalyst activation, as benzylic bromides participate in the catalytic cycle through multiple pathways including catalyzed oxidation, reaction with cobalt(III), and cobalt(II)-catalyzed solvolysis [13]. These pathways contribute to the regeneration of inorganic bromide and facilitate the rapid reduction of cobalt(III) species [13].

Green Synthesis Approaches (Phase-Transfer Catalysis, Solvent Optimization)

Green synthesis methodologies for biphenyl dicarboxylic acids emphasize environmental sustainability through the use of aqueous solvents, phase-transfer catalysis, and energy-efficient reaction conditions [14] [15]. These approaches minimize the environmental impact of synthetic processes while maintaining high yields and selectivities [16].

Phase-transfer catalysis enables reactions between reagents in immiscible phases through the use of specialized catalysts that facilitate ion transport [17]. Multi-site phase-transfer catalysts such as N1,N2-dibenzyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium dibromide have demonstrated effectiveness in biphenyl synthesis under ultrasonic conditions [17].

MethodCatalystConditionsYield (%)AdvantagesProduct
Phase-Transfer CatalysisMPTC40 kHz, 300W ultrasoundHigh selectivityMild conditions, reduced time4-(Benzyloxy)biphenyl
Fullerene-Supported PdC₆₀-TEGs/PdCl₂Room temp, 4h>90Green solvent (water)Biphenyl carboxylic acids
Ultrasonic SynthesisMulti-site PTC40 kHz ultrasoundHigh yieldAvoids high temperature4-(Benzyloxy)biphenyl

Water-soluble fullerene-supported palladium catalysts represent a significant advancement in green synthesis methodologies [14] [15]. These nanocatalysts enable Suzuki-Miyaura cross-coupling reactions in aqueous media at room temperature, achieving yields exceeding 90% with catalyst loadings as low as 0.05 mol% [15]. The fullerene support enhances catalyst stability and facilitates recovery and reuse [15].

Ultrasonic irradiation has emerged as an effective technique for accelerating biphenyl synthesis reactions while reducing energy consumption [17]. Sonication at frequencies of 40 kHz provides mechanical energy that enhances mass transfer and reaction rates, resulting in improved selectivity and reduced reaction times [17]. The combination of ultrasonic energy with phase-transfer catalysis eliminates the need for high-temperature conditions typically required for these transformations [17].

[1,1'-Biphenyl]-3,5-dicarboxylic acid (molecular formula C₁₄H₁₀O₄, molecular weight 242.23 g/mol) represents a significant aromatic dicarboxylic acid derivative characterized by two carboxylic acid functional groups positioned at the 3 and 5 positions of one phenyl ring in the biphenyl framework [1]. The compound, identified by Chemical Abstracts Service number 4445-59-4, exhibits distinctive structural and spectroscopic properties that have been extensively investigated through various analytical techniques [2] [3].

X-Ray Crystallography and Crystal Packing Analysis

Crystal Structure Determination

X-ray crystallographic studies of [1,1'-Biphenyl]-3,5-dicarboxylic acid and related biphenyl dicarboxylic acid compounds have revealed critical structural information about molecular geometry and intermolecular interactions. While direct crystallographic data for the pure compound remains limited in the literature, extensive studies on related systems provide valuable insights into the expected crystal packing behavior [4] [5].

Crystallographic analysis of biphenyl-3,3'-dicarboxylic acid, a closely related isomer, demonstrates that these compounds typically crystallize in monoclinic space groups such as P2/n, with unit cell parameters of a = 6.6123(9) Å, b = 3.7648(8) Å, c = 22.554(3) Å, and β = 93.14(2)° [5]. The asymmetric unit contains one half molecule, with the complete molecule generated by a twofold axis, indicating the prevalence of symmetry elements in biphenyl dicarboxylic acid crystal structures [6].

Molecular Conformation and Dihedral Angles

The biphenyl framework in these compounds exhibits characteristic conformational flexibility around the central C-C bond connecting the two aromatic rings. Crystallographic studies reveal that the two benzene rings form dihedral angles ranging from 13.0° to 43.11(5)°, depending on the substitution pattern and crystal packing forces [5] [7]. For [1,1'-Biphenyl]-3,5-dicarboxylic acid, the meta-positioning of the carboxylic acid groups is expected to result in reduced steric hindrance compared to ortho-substituted analogs, likely favoring conformations with moderate dihedral angles [8].

Crystal Packing Motifs and Intermolecular Interactions

The crystal packing of biphenyl dicarboxylic acids is dominated by hydrogen bonding interactions involving the carboxylic acid functional groups. The most prevalent motif is the formation of R₂²(8) cyclic hydrogen-bonded dimers, where two carboxylic acid groups from adjacent molecules form complementary O-H···O hydrogen bonds [5] [6]. These dimeric units typically exhibit O-donor···O-acceptor distances ranging from 2.612(2) to 2.676(3) Å, with O-H···O angles between 170(2)° and 176(2)° [7].

The three-dimensional crystal structure is further stabilized by weaker π-π stacking interactions between neighboring benzene rings, with centroid-centroid distances of approximately 3.76 Å [6]. Additionally, C-H···O hydrogen bonds contribute to the overall stability of the crystal lattice, creating layered structures that extend parallel to specific crystallographic planes [9].

Crystal ParameterTypical RangeRelated Compound Data
Space GroupP -1, P2₁/c, C2/cTriclinic/Monoclinic
Dihedral Angle13.0° - 43.1°Depends on substitution
O-H···O Distance2.61 - 2.68 ÅHydrogen bonding
R-factor0.038 - 0.086Structure quality
Density1.24 - 1.44 g/cm³Packing efficiency

Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C, 2D Techniques)

Proton Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy provides detailed information about the aromatic proton environment and carboxylic acid functionality in [1,1'-Biphenyl]-3,5-dicarboxylic acid. The aromatic region typically exhibits characteristic signals between 7.0 and 8.5 parts per million, corresponding to the different electronic environments of the biphenyl protons [10] [11].

For the 3,5-dicarboxylic acid substitution pattern, the aromatic proton signals appear as a complex multiplet pattern. The unsubstituted phenyl ring displays signals around 7.4-7.6 parts per million for the ortho and para protons, while the substituted ring exhibits distinct patterns reflecting the meta-dicarboxylic acid substitution. The H-2, H-4, and H-6 protons on the substituted ring appear as singlets or doublets with specific coupling patterns due to the symmetrical 3,5-disubstitution [12] [11].

The carboxylic acid protons typically appear as broad signals between 12.4 and 13.5 parts per million, often showing temperature-dependent behavior due to hydrogen bonding and exchange processes [13]. Variable temperature Nuclear Magnetic Resonance studies can provide information about the dynamics of these interactions and the barrier to rotation around the biphenyl C-C bond [10].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of [1,1'-Biphenyl]-3,5-dicarboxylic acid, providing information about both aromatic and carbonyl carbons. The carboxyl carbon signals appear characteristically downfield around 165-175 parts per million, representing the C=O carbons of the carboxylic acid groups [10] [11].

The aromatic carbon signals are distributed between 120 and 150 parts per million, with distinct patterns for the substituted and unsubstituted rings. The ipso carbons (C-3 and C-5) bearing the carboxylic acid groups appear around 130-135 parts per million, while the quaternary carbon at the biphenyl junction typically resonates around 140-145 parts per million [14] [11].

Two-Dimensional Nuclear Magnetic Resonance Techniques

Two-dimensional Nuclear Magnetic Resonance techniques, including Correlation Spectroscopy and Heteronuclear Single Quantum Coherence, provide crucial connectivity information for structural confirmation. Correlation Spectroscopy experiments reveal through-bond coupling relationships between adjacent aromatic protons, enabling complete assignment of the aromatic proton signals [10] [14].

Heteronuclear Single Quantum Coherence spectroscopy establishes direct C-H connectivity, facilitating the assignment of carbon signals to their corresponding protons. These techniques are particularly valuable for confirming the substitution pattern and distinguishing between different biphenyl dicarboxylic acid isomers [10].

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared Spectroscopic Analysis

Infrared spectroscopy serves as a fundamental technique for identifying and characterizing the functional groups present in [1,1'-Biphenyl]-3,5-dicarboxylic acid. The most characteristic features include the carboxylic acid carbonyl stretch and the O-H stretch of the carboxyl groups [3] [15].

The C=O stretching vibration of carboxylic acids typically appears between 1650 and 1750 cm⁻¹, with the exact frequency depending on hydrogen bonding interactions and crystal packing effects. For [1,1'-Biphenyl]-3,5-dicarboxylic acid, this band is expected around 1680-1720 cm⁻¹ for the monomeric form and may shift to lower frequencies in hydrogen-bonded dimeric structures [15] [16].

The O-H stretching region (2500-3500 cm⁻¹) provides information about hydrogen bonding patterns. Broad absorption bands in this region indicate extensive hydrogen bonding networks, while sharper bands suggest weaker or isolated O-H groups. The aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, and aromatic C=C stretching modes are observed between 1400 and 1600 cm⁻¹ [3] [15].

Raman Spectroscopic Characterization

Raman spectroscopy complements infrared spectroscopy by providing information about vibrational modes that may be infrared-inactive or weak. The technique is particularly sensitive to aromatic ring vibrations and symmetric stretching modes [17] [18].

For biphenyl derivatives, Raman spectroscopy can detect characteristic aromatic breathing modes around 1000 cm⁻¹ and ring deformation modes in the 600-900 cm⁻¹ region. The biphenyl C-C stretching mode typically appears around 1280 cm⁻¹, providing a fingerprint for the biphenyl framework [19] [18].

Low-frequency Raman modes (below 400 cm⁻¹) can provide information about intermolecular interactions and crystal lattice vibrations, offering insights into the solid-state structure and packing arrangements [17].

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Assignment
O-H stretch2500-3500WeakCarboxylic acid
C-H aromatic3000-31003000-3100Aromatic protons
C=O stretch1650-17501650-1750Carboxyl group
C=C aromatic1400-16001400-1600Ring vibrations
Biphenyl C-C~1280~1280Inter-ring stretch

Thermal Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis) of Phase Transitions

Differential Scanning Calorimetry Studies

Differential Scanning Calorimetry provides valuable information about the thermal behavior, phase transitions, and thermal stability of [1,1'-Biphenyl]-3,5-dicarboxylic acid. Studies on related biphenyl dicarboxylic acid compounds reveal characteristic thermal events that can be expected for this system [13] [20].

The thermal analysis typically shows endothermic events corresponding to melting transitions, with related biphenyl dicarboxylic acids exhibiting melting points in the range of 200-300°C depending on the substitution pattern and hydrogen bonding interactions [22]. The melting process may be preceded by solid-state phase transitions, particularly in compounds with multiple polymorphic forms [20].

Differential Scanning Calorimetry studies can also reveal glass transition temperatures for amorphous phases and crystallization events during cooling from the melt. The enthalpy of fusion provides information about the strength of intermolecular interactions in the crystal lattice [13] [23].

Thermogravimetric Analysis

Thermogravimetric Analysis measures mass loss as a function of temperature, providing information about thermal stability and decomposition pathways. For [1,1'-Biphenyl]-3,5-dicarboxylic acid, the analysis typically shows high thermal stability with decomposition onset temperatures above 300°C [24] [25].

The decomposition process may occur in multiple stages, potentially involving decarboxylation reactions where the carboxylic acid groups are eliminated as carbon dioxide and water. This is followed by degradation of the biphenyl framework at higher temperatures [22]. The thermogravimetric analysis profile can be used to determine the compound's suitability for high-temperature applications and processing conditions [25].

Mass spectroscopy coupling with thermogravimetric analysis can identify the evolved gases during decomposition, providing mechanistic insights into the thermal degradation pathways [22].

Thermal Stability and Processing Parameters

The thermal analysis data indicates that [1,1'-Biphenyl]-3,5-dicarboxylic acid exhibits excellent thermal stability suitable for various industrial applications. The high decomposition temperature (>300°C) makes it suitable for incorporation into high-performance polymers and materials that require thermal stability [26].

Thermal PropertyTemperature RangeSignificance
Melting Point200-300°C (estimated)Phase transition
Decomposition Onset>300°CThermal stability
Glass TransitionVariableAmorphous phase
Decarboxylation300-400°CChemical degradation

Computational Modeling of Electronic and Geometric Structures (Density Functional Theory)

Density Functional Theory Calculations and Geometric Optimization

Density Functional Theory calculations provide comprehensive insights into the electronic structure, molecular geometry, and energetic properties of [1,1'-Biphenyl]-3,5-dicarboxylic acid. These computational studies complement experimental characterization by predicting molecular properties and explaining observed behavior [27] [28].

Geometry optimization calculations using functionals such as B3LYP with basis sets like 6-31G(d,p) or 6-311++G(d,p) can determine the preferred molecular conformation in the gas phase and predict bond lengths, bond angles, and dihedral angles [27] [29]. For biphenyl derivatives, these calculations typically predict twisted conformations with dihedral angles between the aromatic rings ranging from 30° to 50°, balancing steric repulsion with π-conjugation effects [28].

The optimized geometry provides fundamental structural parameters including C-C bond lengths in the biphenyl framework (typically 1.48-1.50 Å), C-C bond lengths in the aromatic rings (1.38-1.40 Å), and C-O bond lengths in the carboxyl groups (1.20-1.35 Å depending on protonation state) [29].

Electronic Structure Analysis

Density Functional Theory calculations reveal the electronic structure through analysis of molecular orbitals, electron density distributions, and electrostatic potential surfaces. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about the compound's electronic properties and reactivity [28] [30].

For [1,1'-Biphenyl]-3,5-dicarboxylic acid, the highest occupied molecular orbital is typically localized on the aromatic system with contributions from the oxygen lone pairs of the carboxyl groups. The lowest unoccupied molecular orbital often exhibits π* character distributed across the biphenyl framework [30].

Natural Bond Orbital analysis can quantify charge transfer interactions, hyperconjugation effects, and the coordination ability of the molecule through examination of donor-acceptor interactions and second-order perturbation energies [30].

Vibrational Frequency Calculations

Theoretical calculation of vibrational frequencies using Density Functional Theory methods provides detailed assignments for infrared and Raman spectra. These calculations can predict the frequencies of all vibrational modes and their intensities, enabling comparison with experimental spectra [27] [29].

The calculated frequencies typically require scaling factors (0.96-0.98 for B3LYP) to account for anharmonicity and basis set limitations. The scaled frequencies show excellent agreement with experimental infrared and Raman data, facilitating complete vibrational assignment [30].

Thermodynamic Properties and Stability

Density Functional Theory calculations can predict thermodynamic properties including heat of formation, entropy, and heat capacity. These properties are essential for understanding the compound's stability and behavior under different conditions [28] [29].

The calculations can also investigate potential energy surfaces for conformational changes, such as rotation around the biphenyl C-C bond, providing energy barriers and preferred conformations that explain temperature-dependent Nuclear Magnetic Resonance behavior and crystal packing preferences [28].

DFT PropertyTypical ValuesSignificance
HOMO Energy-6 to -7 eVIonization potential
LUMO Energy-1 to -2 eVElectron affinity
Band Gap4-6 eVElectronic excitation
Dihedral Angle30-50°Molecular conformation
Dipole Moment2-4 DebyePolarity

XLogP3

2.6

Wikipedia

[1,1'-Biphenyl]-3,5-dicarboxylic acid

Dates

Last modified: 04-14-2024

Explore Compound Types